Cas no 1675-02-1 (Erythromycin,3''-O-demethyl-)
Erythromycin, 3''-O-demethyl-, is a semisynthetic macrolide antibiotic derivative of erythromycin, characterized by the demethylation at the 3'' position. This structural modification can influence its pharmacokinetic properties, potentially enhancing solubility or altering metabolic pathways. It is primarily used in research to study structure-activity relationships and develop novel erythromycin analogs with improved efficacy or reduced resistance.

Erythromycin,3''-O-demethyl- structure
商品名:Erythromycin,3''-O-demethyl-
Erythromycin,3''-O-demethyl- 化学的及び物理的性質
名前と識別子
-
- Erythromycin,3''-O-demethyl-
- (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11
- ERYTHROMYCIN C
- Erythromycin C DISCONTINUED
- 3-O-DEMETHYLERYTHROMYCIN
- 3'-O-Demethylerythromycin
- 3"-O-DeMethylerythroMycin A
- (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexameth yl-1-oxacyclotetradecane-2,10-dione
- 1675-02-1
- Erythromycin, 3''-O-demethyl-
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyloxy]-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- SCHEMBL1348180
- CHEBI:64273
- HY-125546
- NS00011670
- C06616
- 9X2R375YNZ
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- UNII-9X2R375YNZ
- Q27133183
- CS-0092184
- 3''-O-Demethylerythromycin
- (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-((2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- G91285
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-(3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyloxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- MWFRKHPRXPSWNT-QNPWSHAKSA-N
- DTXSID501317437
-
- インチ: InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18?,19+,20+,21-,22?,23?,24-,25?,27?,28+,29-,30?,31-,33?,34?,35-,36-/m1/s1
- InChIKey: MWFRKHPRXPSWNT-VACSZJCDSA-N
- ほほえんだ: CC[C@H]1OC(=O)[C@H](C)[C@@H](OC2OC(C)C(O)C(C)(O)C2)[C@H](C)[C@@H](OC2OC(C)CC(N(C)C)C2O)[C@](C)(O)C[C@@H](C)C(=O)[C@H](C)[C@@H](O)[C@]1(C)O
計算された属性
- せいみつぶんしりょう: 719.44600
- どういたいしつりょう: 719.446
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 50
- 回転可能化学結合数: 6
- 複雑さ: 1160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 205A^2
じっけんとくせい
- 密度みつど: 1.23
- ふってん: 826.2°C at 760 mmHg
- フラッシュポイント: 453.5°C
- 屈折率: 1.545
- PSA: 204.91000
- LogP: 1.13150
Erythromycin,3''-O-demethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-E1351-5 mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 5mg |
$441.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21240-5mg |
Erythromycin C |
1675-02-1 | 98% | 5mg |
¥6418.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21240-500ug |
Erythromycin C |
1675-02-1 | 98% | 500ug |
¥895.00 | 2023-09-09 | |
BioAustralis | BIA-E1351-1 mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 1mg |
$126.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21240-1mg |
Erythromycin C |
1675-02-1 | 98% | 1mg |
¥1575.00 | 2023-09-09 | |
1PlusChem | 1P00AE1B-5mg |
(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexameth yl-1-oxacyclotetradecane-2,10-dione |
1675-02-1 | 95% | 5mg |
$948.00 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-362736-1mg |
Erythromycin C, |
1675-02-1 | 1mg |
¥632.00 | 2023-09-05 | ||
BioAustralis | BIA-E1351-1mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 1mg |
$150.00 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-362736-1 mg |
Erythromycin C, |
1675-02-1 | 1mg |
¥632.00 | 2023-07-11 | ||
A2B Chem LLC | AE83951-5mg |
(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexameth yl-1-oxacyclotetradecane-2,10-dione |
1675-02-1 | ≥85% | 5mg |
$518.00 | 2024-04-20 |
Erythromycin,3''-O-demethyl- 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
